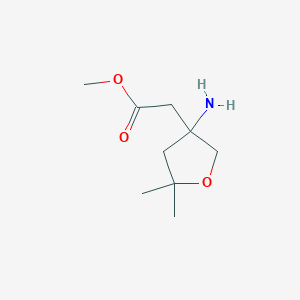
OlanzapineN-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine N-Oxide typically involves the oxidation of Olanzapine using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of Olanzapine to Olanzapine N-Oxide .
Industrial Production Methods
Industrial production of Olanzapine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Olanzapine N-Oxide undergoes several types of chemical reactions, including:
Reduction: Olanzapine N-Oxide can be reduced back to Olanzapine using reducing agents such as ascorbic acid.
Oxidation: Further oxidation of Olanzapine N-Oxide can lead to the formation of other metabolites.
Substitution: Olanzapine N-Oxide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Ascorbic acid.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major product formed from the oxidation of Olanzapine is Olanzapine N-Oxide. Further reactions can lead to the formation of other metabolites such as N-desmethylolanzapine and 2-hydroxymethylolanzapine .
Applications De Recherche Scientifique
Olanzapine N-Oxide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Olanzapine in the human body.
Forensic Toxicology: Employed in the quantification of Olanzapine and its metabolites in biological samples.
Drug Development: Investigated for its potential therapeutic effects and as a lead compound for the development of new antipsychotic agents.
Biological Research: Used in studies to understand the biochemical pathways and molecular targets of Olanzapine and its metabolites.
Mécanisme D'action
Olanzapine N-Oxide exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, Olanzapine N-Oxide helps to regulate neurotransmitter levels and alleviate symptoms of schizophrenia and bipolar disorder .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olanzapine: The parent compound of Olanzapine N-Oxide, used as an antipsychotic agent.
N-desmethylolanzapine: A metabolite of Olanzapine with similar pharmacological properties.
2-hydroxymethylolanzapine: Another metabolite of Olanzapine with distinct pharmacokinetic properties.
Uniqueness
Olanzapine N-Oxide is unique due to its specific oxidation state and its role as a metabolite of Olanzapine. It provides valuable insights into the metabolism and pharmacokinetics of Olanzapine and serves as a useful compound in various scientific research applications .
Propriétés
Formule moléculaire |
C17H20N4OS |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |
Clé InChI |
TURQBDXLVGSLAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



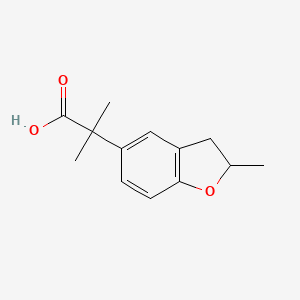
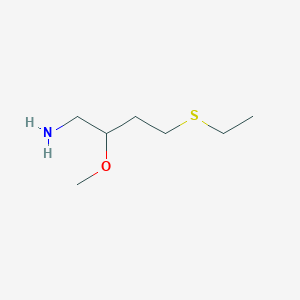
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
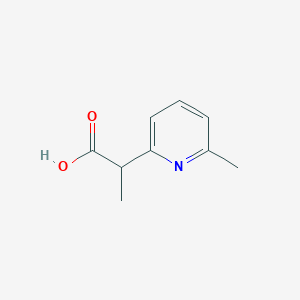
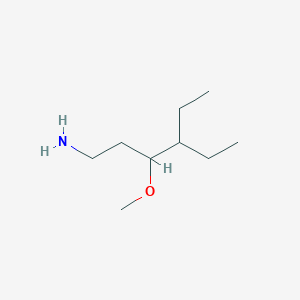


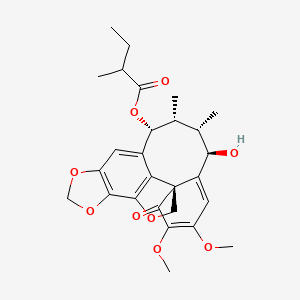

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)

